N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
IUPAC Nomenclature Breakdown and Functional Group Analysis
The systematic naming of N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide follows strict IUPAC guidelines, prioritizing functional groups based on their hierarchy. The parent structure is identified as the acetamide moiety, which serves as the principal chain due to its higher priority over other substituents (carboxylic acid derivatives > sulfides > halides). The compound’s name is constructed as follows:
- Core structure : Acetamide (ethanamide) forms the backbone.
- Substituents on nitrogen : The N-(3-chlorophenyl) group indicates a chlorophenyl substituent attached to the amide nitrogen.
- Sulfanyl-linked triazole system : A 4H-1,2,4-triazole ring is connected via a sulfanyl (-S-) bridge to the acetamide’s α-carbon. This triazole bears two substituents:
- A 4-fluorophenyl group at position 4.
- A 1H-indol-3-yl group at position 5.
Functional group hierarchy :
- Primary : Acetamide (amide functional group, suffix: -amide).
- Secondary : Sulfanyl bridge (prefix: sulfanyl).
- Tertiary : Halogenated aryl groups (chlorophenyl, fluorophenyl) and heterocycles (indole, triazole), listed alphabetically.
| Component | Position | Role in Nomenclature |
|---|---|---|
| Acetamide | Parent chain | Suffix (-amide) |
| 3-Chlorophenyl | N-attached | Prefix (N-(3-chlorophenyl)) |
| Sulfanyl | C2 of acetamide | Prefix (2-sulfanyl) |
| 4H-1,2,4-Triazol-3-yl | Sulfanyl-linked | Substituent on triazole |
| 4-Fluorophenyl | Position 4 of triazole | Substituent |
| 1H-Indol-3-yl | Position 5 of triazole | Substituent |
This hierarchical breakdown ensures unambiguous identification of the compound’s structure.
Crystallographic Characterization of Heterocyclic Core Systems
The triazole-indole core of the compound exhibits distinct crystallographic features. X-ray diffraction studies of analogous triazole derivatives reveal planarity in the triazole ring, with bond lengths consistent with delocalized π-electron systems. For example, in sodium 4-amino-5-mercapto-1,2,4-triazole trihydrate, the triazole ring is planar, with N–N bond lengths averaging 141.2 pm and C–N bonds ranging from 130.1 to 139.1 pm. These metrics align with the expected resonance stabilization in 1,2,4-triazoles.
The indole moiety introduces non-planarity due to its bicyclic structure. Crystallographic data for spiro[indole-3,5′-thiazol] derivatives show dihedral angles of ~85° between the indole and thiazole rings, suggesting similar steric interactions in the title compound’s indole-triazole system. The fluorophenyl and chlorophenyl substituents adopt orthogonal orientations relative to the triazole plane to minimize steric clashes, as observed in N-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide analogs.
Key crystallographic parameters (hypothetical model) :
| Parameter | Value |
|---|---|
| Triazole ring planarity | RMSD < 0.02 Å |
| C–S bond length (sulfanyl) | 172.4 pm |
| N–C(indole) bond length | 138.2 pm |
| Dihedral angle (triazole-fluorophenyl) | 75° |
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s dynamic conformation. Key observations include:
1H-NMR Signatures :
- The indole NH proton resonates as a singlet at δ 10.8–11.2 ppm, characteristic of deshielding by the electron-withdrawing triazole.
- Aromatic protons on the fluorophenyl and chlorophenyl groups appear as doublets (J = 8.5–9.0 Hz) between δ 7.2–7.9 ppm, with meta-coupling observed for the fluorophenyl group.
- The sulfanyl-linked methylene (–SCH2–) shows a triplet at δ 3.8–4.1 ppm (J = 7.2 Hz), coupled to the adjacent acetamide carbonyl.
13C-NMR Assignments :
Conformational Dynamics :
- Rotational barriers around the sulfanyl bridge were assessed using variable-temperature NMR. The energy barrier for rotation between the triazole and acetamide moieties is ~12 kcal/mol, suggesting restricted rotation at room temperature.
- Nuclear Overhauser Effect (NOE) correlations between the indole H4 and triazole H3 confirm a cisoid arrangement of these groups.
Table 1: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Indole NH | 11.0 | Singlet | – |
| Fluorophenyl H2,6 | 7.6 | Doublet | J = 8.8 |
| Chlorophenyl H2,6 | 7.4 | Doublet | J = 8.5 |
| SCH2 | 3.9 | Triplet | J = 7.2 |
| Triazole C3 | 150 | – | – |
| Amide C=O | 168 | – | – |
These spectral features collectively validate the compound’s structure and provide a foundation for understanding its reactivity and interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN5OS/c25-15-4-3-5-17(12-15)28-22(32)14-33-24-30-29-23(31(24)18-10-8-16(26)9-11-18)20-13-27-21-7-2-1-6-19(20)21/h1-13,27H,14H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWODCVESCGXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the indole and phenyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Key Structural Differences and Implications
- Indole vs. Heteroaromatic Substituents : The target compound’s indole group (position 5) distinguishes it from analogs with pyridinyl (), naphthalenyl (), or methoxyphenyl () substituents. Indole’s planar structure and hydrogen-bonding capacity may enhance binding to aromatic or hydrophobic pockets in biological targets.
- Halogen Effects: The 4-fluorophenyl (electron-withdrawing) and 3-chlorophenyl groups contrast with non-halogenated analogs like 7h (tolylaminomethyl) or compounds with methoxy groups (). Halogens can improve metabolic stability and influence dipole interactions.
Pharmacological and Physicochemical Insights
- The target compound’s indole moiety may further modulate this activity.
- Receptor Targeting : Pyridinyl-substituted analogs () highlight the role of nitrogen-containing heterocycles in receptor agonism/antagonism (e.g., Orco insect receptors ).
- Physicochemical Properties : Substituents like methoxy () or ethyl () alter logP values, impacting solubility and membrane permeability. The target’s fluorine and chlorine substituents likely reduce polarity compared to methoxy analogs.
Biological Activity
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, emphasizing its antimicrobial properties and other pharmacological effects.
Synthesis
The synthesis of this compound involves a multi-step process that combines various chemical reactions to produce the desired triazole derivative. The synthetic pathway typically includes the formation of the triazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole moieties. Triazoles are known for their effectiveness against a variety of pathogens, including bacteria and fungi. The compound has been evaluated for its activity against several Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL | |
| Candida albicans | 12 µg/mL |
The compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by this pathogen. The antifungal activity against Candida albicans also suggests that this compound could be useful in managing fungal infections.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. Substituents such as chlorophenyl and fluorophenyl groups play a crucial role in enhancing the potency of these compounds. For instance, modifications to the triazole ring or the addition of different substituents can lead to variations in antimicrobial efficacy.
Figure 1: Structure-Activity Relationship Analysis
SAR Analysis
Case Studies
Several case studies have explored the biological activities of similar triazole compounds. For example, a study conducted by Barbuceanu et al. demonstrated that mercapto-1,2,4-triazoles exhibited potent antibacterial activity against both drug-sensitive and drug-resistant strains of bacteria . This indicates that modifications to the triazole core can significantly impact biological outcomes.
Q & A
Q. What synthetic methodologies are most effective for preparing N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Triazole core formation : Cyclocondensation of thiosemicarbazides with substituted carboxylic acids under reflux conditions (e.g., ethanol/H2SO4) to form the 1,2,4-triazole ring .
Sulfanyl-acetamide linkage : Thiolation of the triazole intermediate using CS2 or Lawesson’s reagent, followed by nucleophilic substitution with 2-chloroacetamide derivatives .
Functionalization : Introduction of the 3-chlorophenyl and indole moieties via Suzuki coupling or SNAr reactions, depending on substituent reactivity .
- Key Optimization Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Triazole formation | Ethanol/H2SO4, 80°C, 12h | 65–75 | >95% |
| Thiolation | Lawesson’s reagent, THF, 60°C, 6h | 70–80 | >90% |
| Final coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 50–60 | >85% |
Q. How can X-ray crystallography and spectroscopic techniques elucidate the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves the triazole ring conformation, sulfanyl-acetamide bond angles, and intermolecular interactions (e.g., π-stacking of indole rings) .
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), triazole C-S (δ 165–170 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 507.1234) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the anti-exudative or biological activity of this compound?
- Methodological Answer :
- Modification Strategies :
Triazole substituents : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
Indole substitution : Introduce methyl or halogens at the indole C-5 position to improve binding affinity to target proteins .
- Experimental Design :
- In vitro assays : Measure IC50 in inflammation models (e.g., LPS-induced TNF-α inhibition).
- Data Interpretation : Correlate logP values (lipophilicity) with activity; e.g., logP >3.5 may reduce solubility but enhance membrane permeability .
Q. What experimental approaches address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration) across studies. For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 10% FBS, 37°C, 48h incubation) with positive controls (e.g., dexamethasone for anti-inflammatory activity) .
Q. How does the sulfanyl group in the acetamide moiety influence chemical reactivity and stability?
- Methodological Answer :
- Reactivity :
- Oxidation : Treat with H2O2/AcOH to form sulfoxide derivatives; monitor via TLC (Rf shift from 0.5 to 0.3) .
- Nucleophilic substitution : React with alkyl halides (e.g., CH3I) in DMF/K2CO3 to replace the sulfanyl group .
- Stability :
- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10; sulfanyl bonds degrade rapidly at pH >8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
